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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of
crizotinib in human plasma. The methodologies outlined are based on validated analytical
techniques, including High-Performance Liquid Chromatography with Ultraviolet detection
(HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to support
pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Accurate and reliable quantification of crizotinib in plasma is crucial for understanding its
pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicities. This
document details various validated methods for this purpose, offering a selection of techniques
to suit different laboratory capabilities and sensitivities. The methods described herein have
been validated according to regulatory guidelines, such as those from the US Food and Drug
Administration (FDA).

Summary of Analytical Methods

A variety of analytical methods have been developed and validated for the quantification of
crizotinib in human plasma. The choice of method often depends on the required sensitivity,
throughput, and available instrumentation. The following table summarizes the key quantitative
parameters of some of the most common methods.
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Experimental Protocols

Method 1: High-Performance Liquid Chromatography
with Ultraviolet Detection (HPLC-UV)
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This method is a cost-effective approach suitable for pharmacokinetic studies requiring
moderate sensitivity.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

e To 200 pL of human plasma, add the internal standard (IS), zidovudine.

» Vortex the sample to ensure homogeneity.

o Add diethyl ether as the extraction solvent.

e Vortex mix and then centrifuge to separate the organic and aqueous layers.
» Transfer the organic layer to a clean tube and evaporate to dryness.

o Reconstitute the residue in 100 pL of the mobile phase.

* Inject the sample into the HPLC system.

2. Chromatographic Conditions

e Column: YMC ODS C18

o Mobile Phase: Methanol and water (containing 0.1% orthophosphoric acid) in a 50:50 v/v
ratio.[1]

e Flow Rate: 0.6 mL/min.[1]

e Detection: UV at 267 nm.[1]
e Run Time: 10 minutes.[1]

3. Validation Summary

e Linearity: The calibration curve was linear over the range of 20.41-2041.14 ng/mL with a
correlation coefficient (r?) of 0.9994.[1]

o LLOQ: The lower limit of quantification was established at 20 ng/mL.[1]
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e Precision and Accuracy: The intra- and inter-day precision was less than 9.0%, and the
accuracy ranged from 97% to 112%.[1]

Method 2: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for studies requiring the
detection of low concentrations of crizotinib.

1. Sample Preparation: Solid-Phase Extraction (SPE)

o This method utilizes a 96-well plate format for high-throughput extraction.[2]
» Condition the SPE plate according to the manufacturer's instructions.

e Load 50 pL of human plasma sample.

¢ Wash the plate to remove interferences.

» Elute crizotinib and the internal standard ([2Hs,13C2]-Crizotinib).

o Evaporate the eluate and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions

¢ Column: Supelco Discovery C18 (50 x 2.1mm, 5.0 um).[2]

o Mobile Phase: Gradient elution with a mixture of acidified agueous phase and methanol.[2]
o Flow Rate: Not specified.

« Injection Volume: Not specified.

3. Mass Spectrometry Conditions

e lonization: Electrospray lonization (ESI) in positive mode.

e Transitions:
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o Crizotinib: m/z 450.2 > 260.2.[2]
o Internal Standard: m/z 457.2 > 267.3.[2]
4. Validation Summary

e Linearity: The calibration curve was linear from 5 to 5000 ng/mL with a correlation coefficient
(r?) greater than 0.998.[2]

e LLOQ: The LLOQ was 5 ng/mL.[2]

e Precision and Accuracy: The precision (%CV) was less than 9%, and the accuracy was
within 8% of the nominal concentration.[2]

Method 3: Ultra-Performance Liquid Chromatography-
Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides rapid analysis times, making it suitable for high-throughput clinical
sample analysis.[3]

1. Sample Preparation: Protein Precipitation (PP)

e To 50 pL of plasma, add 20 pL of the internal standard (paroxetine, 50 pg/mL).

e Add 120 pL of methanol and vortex.

e Add 800 pL of acetonitrile and vortex.

¢ Centrifuge at 10,000 rpm for 10 minutes.

o Transfer 800 pL of the supernatant to a new tube.

o Evaporate to dryness and reconstitute in 100 pL of methanol:acetonitrile (50:50).
e Inject 5 pL into the UPLC-MS/MS system.

2. Chromatographic Conditions
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e Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 um).[3]
e Mobile Phase: Methanol:0.1% (v/v) ammonium hydroxide (80:20).[3]
e Flow Rate: 0.4 mL/min.[3]
e Run Time: 2 minutes.[3]
3. Mass Spectrometry Conditions
« lonization: Electrospray ionization in positive mode.[3]
» Transitions:
o Crizotinib: m/z 450.0 - 260.0.[3]
o Internal Standard (Paroxetine): m/z 330.11 — 192.11.[3]
4. Validation Summary

 Linearity: The method was linear in the concentration range of 5-500 ng/mL with a
correlation coefficient of 0.997.[3]

e LLOQ: The lower limit of quantitation was 5 ng/mL.[3]

Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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guantification-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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